(2R,3R)-Viridifloric Acid-d7
Description
(2R,3R)-Viridifloric Acid-d7 is a deuterated isotopologue of viridifloric acid, a pyrrolizidine alkaloid-derived carboxylic acid. Its structure features seven deuterium atoms, which replace hydrogen atoms at specific positions to enhance stability and utility in spectroscopic studies (e.g., NMR or mass spectrometry) . This compound is primarily used in pharmacological and biochemical research, particularly as a tracer or internal standard due to its isotopic labeling . Its stereochemistry (2R,3R) distinguishes it from other diastereomers, such as (2S,3S)-Viridifloric Acid-d7, which exhibit distinct physicochemical and biological properties .
Properties
Molecular Formula |
C₇H₇D₇O₄ |
|---|---|
Molecular Weight |
169.23 |
Synonyms |
(2R,3R)-2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid; (2R,3R)-2,3-Dihydroxy-2-isopropyl-d7-butanoic Acid; [R-(R*,R*)]-2,3-Dihydroxy-2-(1-methylethyl-d7)butanoic Acid; (2R,3R)-2,3-Dihydroxy-2-isopropyl-d7-butyric Acid; (+)-(2’R,3’R)-Viridifloric Ac |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomeric Variants: (2S,3S)-Viridifloric Acid-d7
The (2S,3S) diastereomer shares the same molecular formula and deuterium labeling as (2R,3R)-Viridifloric Acid-d7 but differs in stereochemical configuration. Key distinctions include:
- Biological Activity : The (2R,3R) configuration is structurally aligned with natural (+)-viridifloric acid (isolated from Chromolaena pulchella), which forms esters with supinidine in pyrrolizidine alkaloids . In contrast, the (2S,3S) form may exhibit reduced or altered bioactivity due to mismatched stereochemistry.
- Regulatory Status : (2S,3S)-Viridifloric Acid-d7 is classified as a controlled product with stringent handling requirements, including permits and BSL certification, whereas the (2R,3R) variant may face similar restrictions depending on regional regulations .
- Synthesis : Both isomers are synthesized via asymmetric deuteration, but the (2R,3R) form is more commonly referenced in natural product research .
Table 1: Comparison of (2R,3R)- and (2S,3S)-Viridifloric Acid-d7
Related Pyrrolizidine Alkaloid Derivatives
Viridifloric acid is a key component in pyrrolizidine alkaloids such as (-)-supinidine triviridiflorate and (-)-supinidine diviridiflorate . These esters exhibit distinct biological roles compared to the free acid:
- Bioactivity : Alkaloid esters (e.g., supinidine derivatives) demonstrate hepatotoxic or antitumor properties, whereas free viridifloric acid is primarily a metabolic intermediate .
- Structural Complexity : Esters like triviridiflorate contain multiple viridifloric acid units, complicating synthesis and deuterium labeling compared to the standalone acid .
Q & A
Q. How can researchers validate the absence of isotopic scrambling in (2R,3R)-Viridifloric Acid-d7 during long-term storage?
- Methodological Answer : Conduct stability-indicating studies using H-NMR and HRMS at regular intervals (0, 3, 6 months). Store samples under inert atmospheres (argon) at -80°C. Compare deuterium distribution profiles with freshly synthesized batches to detect migration (e.g., C2→C3 deuterium shifts) .
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